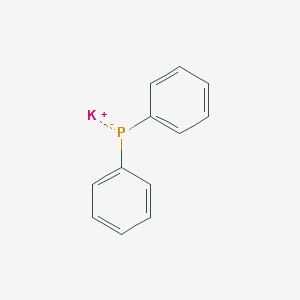
Potassium Diphenylphosphanide
Cat. No. B108292
Key on ui cas rn:
15475-27-1
M. Wt: 224.28 g/mol
InChI Key: FCLYZQXPJKJTDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07271276B2
Procedure details


A 100-mL Schlenk flask equipped with a condenser was flashed with nitrogen thoroughly. To this flask was added KPPh2 (20 mL, 0.5 M in THF solution, Aldrich, 10 mmol). THF was removed in vacuo and a solution of di(2-fluorophenyl)amine (1.00 g, 4.88 mmol) in 1,4-dioxane (8 ml) was added with a syringe. The transparent, ruby reaction solution was heated to reflux with stirring. The reaction condition was monitored by 31P{1H} NMR spectroscopy, which revealed the completion of reaction in 2 d. The resulting yellow solution was evaporated to dryness in vacuo. The residue was treated with degassed deionized water (50 mL) and the product was extracted with deoxygenated dichloromethane (15 mL). The dichloromethane solution was separated from the aqueous layer, from which the product was further extracted with dichloromethane (15 mL×3). The combined organic solution was dried over MgSO4 and filtered. All volatiles were removed in vacuo to yield the product as a pale yellow crystalline solid; yield 2.1 g (80.15%). 1H NMR (CDCl3, 300 MHz) δ 7.10-7.23 (m, 24, Ar), 6.69-6.76 (m, 5, Ar and NH). 31P{1H} NMR (CDCl3, 121.5 MHz) δ−19.58. 31P{1H} NMR (Et2O, 121.5 MHz) δ−18.62. 13C NMR (CDCl3, 75 MHz) δ 146.51 (JCP=21.1), 135.78 (JCP=8.0), 134.14, 133.72 (JCP=21.1), 129.64, 128.53 (JCP=12.0), 128.46 (JCP=7.5), 126.34 (JCP=10.1), 121.51, 118.16. Anal. Calcd. for C36H29NP2: C, 80.43; H, 5.44; N, 2.61. Found: C, 80.04; H, 5.56; N, 2.69.



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][C:4]([P-:7][C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.[K+].F[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[NH:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=1F>O1CCOCC1>[C:8]1([P:7]([C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH:22][C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=2[P:7]([C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:4]2[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=2)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=C(C=C1)[P-]C2=CC=CC=C2.[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C=CC=C1)NC1=C(C=CC=C1)F
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Three
[Compound]
|
Name
|
ruby
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 100-mL Schlenk flask equipped with a condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
THF was removed in vacuo
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the completion of reaction in 2 d
|
|
Duration
|
2 d
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting yellow solution was evaporated to dryness in vacuo
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The residue was treated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
with degassed deionized water (50 mL)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the product was extracted with deoxygenated dichloromethane (15 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane solution was separated from the aqueous layer, from which the product
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was further extracted with dichloromethane (15 mL×3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic solution was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
All volatiles were removed in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=C(C=CC=C1)NC1=C(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

